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molecular formula C12H16O5S B8602209 4-(3-Methanesulfonyl-propoxy)-benzoic acid methyl ester

4-(3-Methanesulfonyl-propoxy)-benzoic acid methyl ester

Cat. No. B8602209
M. Wt: 272.32 g/mol
InChI Key: BDMJXTGKJCJBGG-UHFFFAOYSA-N
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Patent
US07951826B2

Procedure details

The title compound is prepared in a manner substantially analogous to Procedure C starting from 4-(3-bromo-propoxy)-benzoic acid methyl ester and methanesulfinic acid sodium salt using DMF as solvent. MS (ES+) 273.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13]Br)=[CH:6][CH:5]=1.[Na+].[CH3:17][S:18]([O-:20])=[O:19]>CN(C=O)C>[CH3:1][O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:11][CH2:12][CH2:13][S:18]([CH3:17])(=[O:20])=[O:19])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC=C(C=C1)OCCCBr)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].CS(=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)OCCCS(=O)(=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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